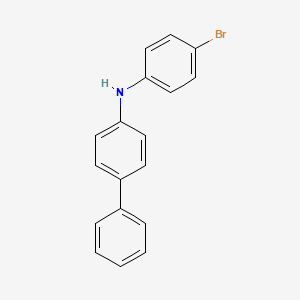

N-(4-Bromophenyl)-4-biphenylamine

Description

Significance of Biphenyl (B1667301) and Triphenylamine (B166846) Derivatives in Functional Materials Science

Biphenyl and triphenylamine derivatives are cornerstone materials in modern functional materials science. The biphenyl moiety, consisting of two interconnected phenyl rings, provides a rigid, co-planar backbone that promotes π-electron delocalization, a crucial factor for efficient charge transport. researchgate.net This structural element is a key building block in the synthesis of various functional materials. researchgate.net

Triphenylamine derivatives are prized for their distinct non-coplanar, propeller-like three-dimensional structure, which helps to inhibit the intermolecular aggregation that can impair device performance. The central nitrogen atom acts as a potent electron donor, making these compounds exemplary hole-transporting materials. innospk.com The versatility of triphenylamine and its derivatives allows for fine-tuning of their electronic properties, which is critical for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). innospk.comarborpharmchem.com Consequently, these derivatives are widely employed as hole-transporting layers (HTLs) in OLEDs and have been investigated for use in other optoelectronic applications, such as perovskite solar cells. innospk.comacs.org

Contextualization of N-(4-Bromophenyl)-4-biphenylamine within Advanced Organic Chemistry

This compound, also known as 4-(4-Bromoanilino)biphenyl, is a chemical intermediate that merges the structural benefits of both biphenyl and diarylamine frameworks. alfachemch.com Its molecular structure features a biphenyl group linked to a nitrogen atom, which is in turn bonded to a bromine-substituted phenyl ring. This configuration provides excellent electronic properties, making it a highly promising precursor for the synthesis of OLED materials. arborpharmchem.com

The most critical feature of this compound is the bromine atom. innospk.comarborpharmchem.com This halogen serves as a highly versatile functional handle for synthetic chemists. It facilitates various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki, and Heck reactions. innospk.comwikipedia.org These reactions allow for the introduction of a wide array of functional groups, enabling the precise modification of the molecule's electronic and physical properties. This synthetic accessibility makes this compound a key building block for creating more complex molecular architectures designed to enhance the performance of electronic devices. innospk.com

Below is a table detailing the key properties of this compound.

| Property | Value |

| CAS Number | 1160294-93-8 |

| Molecular Formula | C18H14BrN |

| Molecular Weight | 324.215 g/mol |

| Appearance | White powder or crystal |

| Melting Point | 130.0 to 134.0 °C |

| Boiling Point | 446.7 ± 38.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Data sourced from references alfachemch.com. |

Scope and Research Imperatives for this compound

The primary research focus on this compound is its application as a pivotal intermediate for producing advanced materials, particularly for OLEDs. alfachemch.comallgreenchems.com The strategic presence of the bromine atom allows it to be a cornerstone in structure-property relationship studies, where different functional groups can be systematically introduced to observe their effect on the final material's performance.

Key research imperatives include:

Synthesis of Novel Hole-Transporting Materials: The compound is a crucial building block in the synthesis of hole-transporting materials, which are essential for the efficient movement of positive charges within OLED devices. innospk.com By leveraging cross-coupling reactions at the bromine site, researchers can develop new, more complex hole-transporting molecules with tailored energy levels and enhanced charge mobility.

Development of Emissive Materials: While primarily used as an intermediate for charge-transport materials, its derivatives can also be designed to function as light-emitting components in OLEDs. Functionalization can tune the emission color and improve the quantum efficiency and operational stability of the resulting emitters.

Expansion into Other Optoelectronic Fields: The versatility of the this compound scaffold makes it a candidate for developing materials for other advanced technologies. innospk.com Its triarylamine backbone and functionalizable nature are relevant for creating materials used in organic photovoltaics (OPVs) and perovskite solar cells, which rely on similar charge-transport principles as OLEDs. innospk.com

The continued exploration of this compound is driven by the demand for more efficient, stable, and cost-effective materials for next-generation electronics.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSXVQDXXSPFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160294-93-8 | |

| Record name | N-(4-Bromophenyl)-4-biphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for N 4 Bromophenyl 4 Biphenylamine

Advanced Synthetic Strategies for Biphenylamine Scaffolds

The construction of the biphenylamine scaffold, the central structure of N-(4-Bromophenyl)-4-biphenylamine, is a key focus in its synthesis. Palladium-catalyzed cross-coupling reactions are a cornerstone of this process, offering efficient and versatile routes.

Palladium-Catalyzed Cross-Coupling Reactions in Biphenylamine Synthesis

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming the carbon-carbon and carbon-nitrogen bonds essential for biphenylamine structures. rsc.orglibretexts.orgwikipedia.org The Suzuki-Miyaura coupling, for instance, facilitates the creation of the biphenyl (B1667301) core by coupling a bromoaniline with an arylboronic acid. uliege.be This method has been successfully employed to create a library of biphenylamine derivatives with various substituents. uliege.be

The mechanism of palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, generally follows a catalytic cycle involving oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. rsc.orgnih.gov Detailed mechanistic studies have revealed that the resting state of the catalyst is often a palladium-amido complex. mit.edu Kinetic experiments have shown an inverse dependence on the concentration of both the amine and aryl halide, leading to a more refined understanding of the oxidative addition step. mit.edu The reductive elimination step, which forms the final C-N bond, is generally not considered a problematic or rate-limiting step in these reactions. mit.edu

Achieving high yields and selectivity in the synthesis of biphenylamines requires careful optimization of reaction conditions. Key factors include the choice of catalyst, ligand, base, and solvent. For example, in Suzuki-Miyaura couplings, the use of electron-withdrawing substituents on the arylboronic acid can activate it towards coupling with electron-rich bromoanilines. uliege.be In some cases, protecting the amine group as a trifluoroacetamide (B147638) can facilitate the cross-coupling step, especially when using a phosphine-less catalytic system. uliege.be Microwave irradiation has also been shown to accelerate these reactions, leading to good to excellent yields of the desired arylamines. acs.orgchemicalbook.com

Table 1: Optimization of Suzuki-Miyaura Coupling for Biphenylamine Synthesis

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 32 |

| 2 | 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 51 |

| 3 | N-(4-Bromophenyl)trifluoroacetamide | Phenylboronic acid | Phosphine-less Pd catalyst | Cs₂CO₃ | Dioxane | Improved |

This table is a representation of findings and trends discussed in the text and may not reflect a single specific experiment.

The development of specialized ligands has been a major advancement in palladium-catalyzed N-arylation. nih.gov These ligands are crucial for enhancing the rates of the elementary steps in the catalytic cycle. nih.gov For sterically hindered amines, which can be challenging coupling partners, new catalysts and ligands have been designed to minimize undesired side reactions and improve product yields. nih.govmit.edu A variety of phosphine (B1218219) ligands, including monodentate, bidentate, and dialkylbiarylphosphines, have been developed and are frequently used in these reactions. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands for these transformations. nih.gov

Alternative Synthetic Routes to this compound

While palladium-catalyzed methods are prevalent, other synthetic strategies exist. One such alternative is the direct bromination of diphenylamine (B1679370) analogs. jcsp.org.pk This approach involves the selective introduction of a bromine atom onto the phenyl ring of a pre-formed diphenylamine scaffold. Reagents like N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel have been shown to be effective for the monobromination of aromatic amines. jcsp.org.pk Another historical method for creating diphenylamine structures is the Ullmann condensation, which involves the reaction of a formanilide (B94145) with an aryl halide in the presence of a copper catalyst. google.com

Functionalization and Derivatization Approaches

This compound can serve as a versatile intermediate for further chemical modifications. The bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of functional groups. For instance, the bromine can be replaced with various aryl or alkyl groups through another Suzuki-Miyaura coupling, leading to more complex triarylamine structures. researchgate.net The nitrogen atom of the amine can also be a site for further reactions, although this is less common when the focus is on modifying the biphenyl core. The ability to functionalize this compound makes it a valuable building block in the synthesis of materials for electronics and medicinal chemistry.

Introduction of Additional Functional Groups on the Biphenylamine Core

The inherent reactivity of the this compound scaffold, particularly the carbon-bromine bond and the secondary amine, provides multiple avenues for the introduction of additional functional groups. These modifications are crucial for fine-tuning the electronic and physical properties of the molecule for specific applications.

One of the most powerful techniques for introducing new aryl or heteroaryl groups is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction utilizes the bromo-substituent of this compound to react with a wide range of boronic acids or their esters. For instance, various aryl and heteroaryl boronic acids can be coupled to the 4-position of the bromophenyl ring, leading to a diverse library of triarylamine derivatives with tailored electronic properties. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a suitable solvent system like 1,4-dioxane (B91453) and water. This method has been successfully employed to synthesize novel pyrimidine (B1678525) analogs by reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, demonstrating the versatility of the Suzuki coupling in functionalizing brominated precursors. mdpi.com Similarly, N-(4-bromophenyl)furan-2-carboxamide has been functionalized through Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids, showcasing the broad applicability of this method for creating complex molecular architectures. nih.gov

Another key strategy for functionalization involves reactions at the secondary amine position. N-alkylation , for example, can be achieved through methods like the Fukuyama-Mitsunobu reaction. This allows for the introduction of various alkyl chains, which can carry additional functionalities or be used to modify the solubility and morphology of the resulting materials. jraic.comresearchgate.net

Furthermore, the biphenyl core itself can be a target for functionalization prior to the final amination step, or through subsequent electrophilic substitution reactions, although the latter may be less regioselective. The ability to introduce a wide array of functional groups, including electron-donating and electron-withdrawing moieties, allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Donor-acceptor substituted biphenyl derivatives, for example, exhibit interesting intramolecular charge transfer properties that are highly dependent on the nature of the substituents. frontiersin.org

Strategies for Polymerization of this compound Derivatives

The development of polymeric materials based on this compound is of significant interest for creating robust and processable materials for large-area electronic applications. The bromine atom on the monomer provides a key handle for polymerization through various cross-coupling reactions.

A prominent method for polymerization is the Suzuki coupling polymerization . In this approach, a bifunctional monomer derived from this compound can be polymerized. For example, a derivative containing two bromo groups can be reacted with a diboronic acid or a diboronic ester in the presence of a palladium catalyst. A well-known example is the synthesis of the hole transport polymer TFB (poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine)), which is synthesized from a dibrominated triphenylamine (B166846) derivative and a fluorene-based diboronic ester via Suzuki coupling polymerization. ossila.com This strategy allows for the creation of well-defined alternating copolymers with tailored electronic and photophysical properties. The mechanochemical Suzuki polymerization of 4-bromophenylboronic acid to produce poly(para-phenylene) further illustrates the potential of this reaction for creating conjugated polymers from brominated precursors. nih.gov

Oxidative coupling polymerization is another viable strategy for creating polymers from triphenylamine derivatives. This method typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the formation of carbon-carbon bonds between monomer units. While this method has been successfully applied to the polymerization of 4-aminodiphenylamine, leading to semiconducting oligomers, the regioselectivity can be a challenge. nih.gov Theoretical studies have shown that for 4-aminodiphenylamine, coupling predominantly occurs at specific positions, leading to linear structures. nih.gov The oxidative polymerization of related arylamines has also been investigated, with the reaction conditions influencing the structure and properties of the resulting polymers. frontiersin.org For instance, the oxidative polymerization of 4-methyltriphenylamine (B1310691) has been shown to yield linear polymers with high thermal stability and electrochemical activity. nih.govresearchgate.net

Furthermore, the copolymerization of functionalized monomers derived from 4-bromoaniline, such as N-(4-bromophenyl)-2-methacrylamide, with other vinyl monomers like n-butyl methacrylate (B99206) using free radical polymerization has been reported. ossila.com This approach allows for the incorporation of the biphenylamine moiety into non-conjugated polymer backbones, which can be useful for creating materials with specific physical and chemical properties.

The choice of polymerization strategy significantly impacts the resulting polymer's properties, such as its molecular weight, solubility, and electronic characteristics. The ability to create both conjugated and non-conjugated polymers from this compound derivatives opens up a wide range of potential applications in materials science.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution NMR Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For N-(4-Bromophenyl)-4-biphenylamine, ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on its three rings: the aniline (B41778) ring, the bromophenyl ring, and the second ring of the biphenyl (B1667301) moiety. The protons on the aniline ring and the bromophenyl ring would typically appear as two sets of AA'BB' systems, characteristic of para-substituted benzene (B151609) rings. The chemical shifts are influenced by the electron-donating amine group (-NH) and the electron-withdrawing bromine atom. The amine proton itself would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The spectrum would show signals for the 12 aromatic carbons and any aliphatic carbons if present. The carbon atoms directly bonded to the bromine (C-Br) and nitrogen (C-N) would have characteristic chemical shifts. Calculations based on density functional theory (DFT) can be used to predict these chemical shifts, which are then compared with experimental data for confirmation. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are representative values based on analogous structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (aniline ring) | 6.7-7.2 | 115-130 |

| Aromatic C-H (biphenyl rings) | 7.2-7.6 | 126-132 |

| Amine N-H | Variable, broad | N/A |

| Carbon attached to N | N/A | ~146 |

| Carbon attached to Br | N/A | ~121 |

| Quaternary biphenyl carbons | N/A | ~130-140 |

To unambiguously assign all proton and carbon signals, advanced NMR experiments are employed. uvic.ca

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are spin-spin coupled. sdsu.eduyoutube.com For this compound, COSY spectra would show cross-peaks between adjacent protons on each aromatic ring, confirming their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. youtube.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. uvic.ca In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. For this molecule, all protonated aromatic carbons (CH groups) would yield positive signals, confirming the absence of CH₂ or CH₃ groups. researchgate.net

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and analyze the vibrational modes of the molecule. rasayanjournal.co.in The spectra are characterized by absorption bands corresponding to the stretching and bending of specific bonds. nih.gov

For this compound, key expected vibrational frequencies include:

N-H Stretch: A characteristic band for the amine group, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretch: Signals are generally found above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings. ripublication.com

C-N Stretch: This vibration is expected in the 1250-1360 cm⁻¹ range. ripublication.com

C-Br Stretch: A strong absorption band in the far-infrared region, typically between 500 and 600 cm⁻¹, confirms the presence of the bromo-substituent.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1360 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pattern of the compound, which aids in structural confirmation. For this compound (C₁₂H₁₀BrN), the high-resolution mass spectrum would show the molecular ion peak (M⁺). nih.govresearchgate.net Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a characteristic signature. chemicalbook.com

The expected nominal molecular weight is approximately 247/249 g/mol . The fragmentation pattern would likely involve the cleavage of the C-N bond, the C-Br bond, and the bond connecting the two phenyl rings, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net For biphenyl derivatives, a key structural feature is the dihedral angle between the two phenyl rings, which are often twisted relative to each other rather than being coplanar. bath.ac.uk

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions, which play a significant role in the crystal packing.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen interacts with a nucleophile, such as the π-system of an adjacent aromatic ring (Br···π). nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, further stabilizing the crystal lattice.

Analysis of these interactions provides crucial insights into the solid-state properties of the material and how molecules recognize and assemble with one another.

Conformational Analysis in the Solid State

While a single-crystal X-ray diffraction study for this compound is not publicly available, a detailed conformational analysis can be extrapolated from the crystallographic data of highly analogous compounds. The solid-state conformation of diarylamines is primarily defined by the dihedral angles between the aromatic rings and the geometry around the central nitrogen atom.

For instance, the closely related compound 4-Bromo-N-phenylaniline (which lacks the second phenyl ring of the biphenyl moiety) exhibits a "propeller blade" disposition of its aryl rings. nih.govresearchgate.net In this structure, the dihedral angle between the two benzene rings is 52.5 (1)°. nih.govresearchgate.net The geometry around the nitrogen atom is characterized by a C-N-C bond angle of 126.4 (2)°. nih.govresearchgate.net Another important conformational descriptor is the pitch angle, which is the angle between the mean plane of each aryl group and the plane defined by the C-N-C atoms. For 4-Bromo-N-phenylaniline, these pitch angles are 19.6 (2)° and 36.2 (3)°. nih.govresearchgate.net

Similarly, the crystal structure of 4-Bromo-N-(4-bromophenyl)aniline , which features a bromine substituent on both phenyl rings, shows a dihedral angle of 47.32 (5)° between the benzene rings. researchgate.net The C-N-C bond angle in this di-bromo analogue is 128.5 (2)°. researchgate.net The pitch angles are 18.1 (2)° and 31.7 (2)°. researchgate.net

The following table summarizes the key conformational parameters of analogous compounds, providing a basis for understanding the likely solid-state structure of this compound.

| Compound Name | Dihedral Angle between Aryl Rings (°) | C-N-C Bond Angle (°) | Pitch Angles (°) |

| 4-Bromo-N-phenylaniline | 52.5 (1) | 126.4 (2) | 19.6 (2), 36.2 (3) |

| 4-Bromo-N-(4-bromophenyl)aniline | 47.32 (5) | 128.5 (2) | 18.1 (2), 31.7 (2) |

Data sourced from crystallographic studies of analogous compounds.

Influence of Substituents on Crystal Packing Motifs

The substituents on the aryl rings of diarylamines play a crucial role in dictating the intermolecular interactions and, consequently, the crystal packing motifs. In the case of this compound, the bromine atom and the biphenyl group are the key determinants of its solid-state assembly.

Analysis of the crystal structures of 4-Bromo-N-phenylaniline and 4-Bromo-N-(4-bromophenyl)aniline reveals that classical N-H···O or N-H···N hydrogen bonding is absent. nih.govresearchgate.netresearchgate.net Instead, the packing is dominated by weaker non-covalent interactions.

For 4-Bromo-N-(4-bromophenyl)aniline, a significant intermolecular Br···Br contact of 3.568 (1) Å is present, which is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å). researchgate.net This indicates a notable halogen-halogen interaction that influences the crystal packing. Such interactions are a recognized force in crystal engineering. nih.gov

Given these observations, the crystal packing of this compound is likely to be governed by a combination of the following interactions:

C-H···π and N-H···π interactions: The presence of multiple aromatic rings provides ample opportunity for these interactions to form, similar to what is seen in 4-Bromo-N-phenylaniline. nih.govresearchgate.net

Halogen bonding (Br···π or Br···Br): The bromine atom can participate in halogen bonding, either with the electron-rich π-system of a neighboring biphenyl or phenyl ring, or through Br···Br contacts. researchgate.net

π-π stacking: The biphenyl moiety introduces the possibility of π-π stacking interactions between parallel or offset aromatic rings of adjacent molecules.

The interplay of these directive forces, influenced by the steric bulk of the biphenyl group and the electronic nature of the bromine substituent, will ultimately determine the specific packing arrangement and supramolecular architecture of this compound in the solid state.

The following table lists the key intermolecular interactions identified in the crystal structures of analogous compounds.

| Compound Name | Predominant Intermolecular Interactions |

| 4-Bromo-N-phenylaniline | C-H···π, N-H···π |

| 4-Bromo-N-(4-bromophenyl)aniline | Br···Br halogen contacts |

Data derived from the analysis of published crystal structures.

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl 4 Biphenylamine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular properties.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy state of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The spatial distribution of the electron density for these orbitals shows where these electronic activities are most likely to occur. In a molecule like N-(4-Bromophenyl)-4-biphenylamine, the HOMO is expected to be located primarily on the electron-rich triphenylamine-like core, while the LUMO might be distributed across the biphenyl (B1667301) system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, which is indicative of higher chemical reactivity and is often associated with molecules that absorb light at longer wavelengths. scispace.comresearchgate.net For related triarylamine molecules, the HOMO-LUMO energy gaps can be tuned by changing substituents to meet the requirements for applications like solar cells. scispace.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

Global Reactivity Descriptors

Electron Affinity (A): Energy released when an electron is added (related to LUMO energy).

Ionization Potential (I): Energy required to remove an electron (related to HOMO energy).

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their stability.

| Descriptor | Formula | Significance |

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron |

| Electron Affinity | A ≈ -ELUMO | Energy released when gaining an electron |

| Electronegativity | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness | η = (I - A) / 2 | Resistance to charge transfer |

| Electrophilicity Index | ω = χ² / (2η) | Propensity to accept electrons |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the properties of molecules in their excited states. This makes it the method of choice for predicting how a molecule interacts with light.

Absorption and Emission Spectra Prediction

TD-DFT calculations can predict the electronic absorption spectra of a molecule, corresponding to the wavelengths of light it absorbs to move from the ground state to an excited state (e.g., UV-Vis spectra). Similarly, it can be used to predict emission spectra (fluorescence), which corresponds to the light emitted when the molecule returns from an excited state to the ground state.

For this compound, TD-DFT would predict the maximum absorption wavelength (λmax) and the corresponding emission wavelength. These properties are critical for applications in electronic devices like organic light-emitting diodes (OLEDs), where the color of the emitted light is a key characteristic. The calculations can also provide information about the nature of the electronic transitions, such as whether they involve intramolecular charge transfer (ICT), which is common in molecules with distinct electron-donating and electron-accepting parts. chemrxiv.orgresearchgate.net

Intramolecular Charge Transfer (ICT) Characterization

Intramolecular charge transfer (ICT) is a fundamental process in donor-π-acceptor (D-π-A) molecules, where an electron is transferred from an electron-donating group to an electron-accepting group through a π-conjugated bridge upon photoexcitation. In this compound, the biphenylamine moiety can act as an electron donor, while the bromophenyl group can serve as an electron acceptor. The nitrogen atom's lone pair of electrons can participate in the π-system, facilitating this charge transfer.

Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in characterizing the ICT process. nih.gov These calculations can elucidate the nature of the electronic transitions and the charge distribution in the ground and excited states. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The spatial distribution of HOMO and LUMO can reveal the donor and acceptor characteristics of different molecular fragments. A significant spatial separation between the HOMO, primarily located on the donor moiety, and the LUMO, concentrated on the acceptor moiety, is a strong indicator of an ICT transition. nih.gov

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic and optical properties of the molecule. A smaller energy gap generally corresponds to easier electronic excitation and is often associated with enhanced ICT characteristics. Theoretical studies on similar triphenylamine-based fluorescent probes have shown that structural changes, such as the coordination of a metal ion, can suppress ICT by altering the spatial separation of frontier orbitals. nih.gov For this compound, computational studies would aim to quantify these parameters to predict its behavior in various environments.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Donor-Acceptor Biphenyl System

Note: The following data is representative for a molecule with a similar donor-acceptor structure and is intended to be illustrative. Specific values for this compound would require dedicated computational analysis.

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.85 | Energy of the Highest Occupied Molecular Orbital, indicative of the electron-donating ability. |

| LUMO Energy | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital, indicative of the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.75 | The energy difference between HOMO and LUMO, related to the electronic excitation energy. |

Nonlinear Optical (NLO) Properties Analysis

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and significant ICT character often exhibit large NLO responses. The molecular structure of this compound, featuring a donor-acceptor framework, suggests its potential as an NLO material.

Computational chemistry, particularly DFT calculations, provides a powerful tool for the prediction and analysis of NLO properties at the molecular level. dntb.gov.uaresearchgate.net The key parameters that quantify the NLO response are the molecular polarizability (α) and the first-order hyperpolarizability (β). These tensors describe the linear and second-order nonlinear response of the molecule to an external electric field, respectively. A large value of the first-order hyperpolarizability is a primary indicator of a strong second-order NLO response.

Theoretical calculations can determine the components of the polarizability and hyperpolarizability tensors. The total (or average) values are then derived from these components. For instance, studies on similar organic chromophores have employed DFT methods with various functionals, such as B3LYP and CAM-B3LYP, to compute these properties. researchgate.net The choice of basis set is also crucial for obtaining accurate results. researchgate.net The calculated NLO properties can then be compared with those of known NLO materials to assess the potential of the new compound.

Table 2: Representative Calculated Nonlinear Optical Properties for a Triarylamine Derivative

Note: The following data is representative for a molecule with a similar structure and is intended to be illustrative. Specific values for this compound would require dedicated computational analysis.

| Parameter | Value (a.u.) | Description |

| Dipole Moment (μ) | 3.5 D | A measure of the overall polarity of the molecule. |

| Mean Polarizability (α) | 350 | Represents the linear response of the electron cloud to an electric field. |

| Total First Hyperpolarizability (β_tot) | 15000 | Indicates the magnitude of the second-order nonlinear optical response. |

Molecular Dynamics (MD) Simulations and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions. nih.govmdpi.com For a molecule like this compound, which has several rotatable bonds, MD simulations are essential for understanding its three-dimensional structure and how it changes over time.

MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surroundings affect the conformational preferences of the molecule. The results of these simulations can be analyzed to determine the most stable conformations, the energy barriers between different conformations, and the distribution of dihedral angles. This information is crucial for building a comprehensive understanding of the structure-property relationships in this compound. Studies on similar molecules, such as N-(4-bromophenyl)furan-2-carboxamide, have utilized MD simulations to validate docking studies and understand molecular interactions. nih.gov

Table 3: Key Dihedral Angles and Their Potential Dynamics in this compound

Note: The following data is representative and intended to be illustrative of the types of conformational parameters that can be studied with MD simulations. Specific values for this compound would require dedicated computational analysis.

| Dihedral Angle | Description | Expected Dynamic Behavior |

| C-C-C-C (Biphenyl) | Torsion between the two phenyl rings of the biphenyl group. | Rotation is expected, with a non-planar average conformation due to steric hindrance between ortho-hydrogens. |

| C-N-C-C (Aryl-Nitrogen) | Torsion around the bond connecting the nitrogen to the biphenyl group. | The molecule is likely to adopt a propeller-like conformation with significant twisting. |

| C-N-C-C (Aryl-Nitrogen) | Torsion around the bond connecting the nitrogen to the bromophenyl group. | Similar to the other C-N bond, this rotation contributes to the overall non-planar structure. |

Advanced Applications and Functional Studies of N 4 Bromophenyl 4 Biphenylamine in Materials Science

Applications in Organic Optoelectronic Devices

N-(4-Bromophenyl)-4-biphenylamine serves as a pivotal molecular building block in the advancement of organic optoelectronic devices. Its intrinsic electronic characteristics and the versatility of its chemical structure make it a valuable component in the development of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

This compound is a key precursor in the synthesis of high-performance hole transport materials (HTMs). The biphenylamine core structure is advantageous for facilitating hole mobility and providing appropriate energy levels for efficient charge injection and transport. Derivatives of this compound have shown considerable promise in both OLEDs and perovskite solar cells (PSCs).

In OLED technology, materials derived from this compound are used to create hole-transporting layers that facilitate the movement of holes from the anode to the emissive layer, which is crucial for enhancing device efficiency and operational stability. For instance, it is used in the synthesis of novel hole-transporting components for phosphorescent OLEDs.

In the field of PSCs, this compound is an important intermediate for creating new, cost-effective HTMs. These materials are essential for extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. Research efforts have been directed at developing derivatives that require fewer synthetic steps and are less expensive to produce than the commonly used HTM, Spiro-OMeTAD, while maintaining comparable performance. nih.gov For example, modifying NiOx hole transport layers with 4-bromobenzylphosphonic acid has been shown to improve the photovoltaic performance of lead halide perovskite solar cells. researchgate.net

Charge Transport Mechanism Elucidation in Thin Films

The biphenylamine unit provides π-conjugation, which is essential for facilitating charge hopping between molecules. The bromine substituent offers a site for further chemical modification, allowing for the fine-tuning of electronic properties and influencing the molecular arrangement in the solid state. Studies on related triarylamine compounds, such as Tris[4-(diethylamino)phenyl]amine (TDAPA), have demonstrated p-type behavior with charge carrier mobility measured in the range of 10⁻⁴ cm²/Vs. researchgate.net The investigation of charge transport in thin films often involves impedance spectroscopy to understand the relaxation and hopping mechanisms. researchgate.net The absence of ultrafast charge-carrier localization is a desirable property, as observed in some bismuth-based thin-film materials, which exhibit bandlike transport and respectable room-temperature mobility. nih.gov

Device Fabrication and Performance Characterization

The fabrication of optoelectronic devices incorporating materials derived from this compound typically employs solution-processing methods like spin-coating, which enables the deposition of uniform thin films. researchgate.net The performance of these devices is then rigorously evaluated to determine their efficiency, stability, and other key operational parameters.

For perovskite solar cells, a common device architecture consists of a transparent conductive oxide (like FTO-coated glass), a blocking layer, a mesoporous metal oxide, the perovskite absorber layer, the HTM layer, and a metal electrode. researchgate.net The HTM layer containing the this compound derivative is deposited from a solution, often with additives to improve conductivity.

Device performance is quantified by its photovoltaic parameters under simulated solar illumination. The key metrics include open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). For instance, perovskite solar cells using a modified NiOx hole transport layer have achieved a Voc of 1.099 V. researchgate.net

Table 1: Illustrative Performance Data for a Perovskite Solar Cell

| Parameter | Reported Value |

| Open-Circuit Voltage (Voc) | 1.099 V researchgate.net |

| Power Conversion Efficiency (PCE) | >23% (for high-efficiency PSCs) researchgate.net |

Note: This table provides illustrative values from the literature for high-performance perovskite solar cells, indicating the targets for materials derived from this compound.

Role in Aggregation-Induced Emission (AIE) Active Molecules

While this compound itself is not a classic example of an aggregation-induced emission (AIE) luminogen, its structural framework is valuable in the design of AIE-active molecules. mdpi.com The AIE phenomenon is characterized by molecules that are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. acs.orgnih.gov This effect is generally attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state. acs.orgnih.gov

The this compound moiety can be incorporated into larger molecular structures designed to exhibit AIE. For example, attaching propeller-like triphenylamine (B166846) or tetraphenylethylene (B103901) units can lead to molecules that show significant AIE effects. nih.govspringerprofessional.de These materials are promising for applications in bright solid-state emitters for OLEDs and fluorescent probes. nih.govnih.gov The design principle involves creating molecules that, upon aggregation, experience restricted intramolecular rotation, thus activating a strong fluorescence output. acs.org

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures via non-covalent interactions, are key to leveraging the properties of this compound derivatives in materials science. nih.govnih.gov

Design of Ordered Architectures through Non-Covalent Interactions

The bromine atom on the this compound molecule is a key feature for directing the self-assembly of these molecules into ordered architectures. This is achieved through specific non-covalent interactions, most notably halogen bonding. researchgate.net In addition to halogen bonds, other interactions such as hydrogen bonds involving the amine group and π-π stacking between the aromatic rings play a crucial role in dictating the final supramolecular structure. researchgate.net

The interplay of these non-covalent forces allows for the creation of highly ordered structures, from one-dimensional chains to more complex three-dimensional networks. researchgate.net For example, amides are known to be important components in supramolecular chemistry due to their ability to form hydrogen bonds. researchgate.net The ability to control the self-assembly and molecular packing is critical for optimizing properties like charge transport in organic electronic materials. osti.gov

Surface Adsorption and Monolayer Formation

The study of how molecules arrange themselves on surfaces is critical for the development of new electronic devices, sensors, and coatings. The formation of self-assembled monolayers (SAMs) is a key area of this research. While related aromatic compounds, such as 1,1'-biphenyl-4-thiol, have been shown to form ordered SAMs on gold surfaces nih.govnih.gov, specific research on the surface adsorption and monolayer formation of this compound is not extensively documented in publicly available literature. The structure of this compound, with its biphenyl (B1667301) group, suggests a potential for ordered assembly on various substrates, a characteristic that is valuable for creating molecularly engineered surfaces. nih.gov The lack of specific studies on this compound, however, means that its behavior at interfaces, including its adsorption kinetics and the structure of any potential monolayers, remains an area for future investigation.

Potential in Advanced Polymer and Copolymer Synthesis

The unique chemical structure of this compound, featuring a reactive bromine atom and a stable biphenylamine core, makes it a promising candidate for the synthesis of advanced polymers and copolymers.

Development of Functional Polymers with this compound Moieties

While direct polymerization of this compound is not widely reported, its structural motifs are found in precursors for functional polymers. For instance, a closely related compound, 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline, is utilized as a key intermediate in the synthesis of the hole-transporting polymer poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), commonly known as TFB. ossila.com The synthesis of TFB is achieved through a Suzuki coupling polymerization, a reaction where the bromine atoms on the precursor molecule are crucial for forming the polymer backbone. ossila.com

This suggests that this compound could similarly be used as a monomer in polycondensation reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce biphenylamine units into a polymer chain. The resulting polymers would be expected to possess interesting electronic and photophysical properties, making them suitable for applications in organic electronics.

| Monomer | Polymerization Method | Resulting Polymer | Potential Application |

| 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butyl)phenyl)aniline | Suzuki Coupling | Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB) | Hole Transport Layer in OLEDs |

| This compound | (Potential) Suzuki or Buchwald-Hartwig Coupling | Functional polymers with biphenylamine moieties | Organic Electronics |

Investigational Studies in Other Emerging Materials Applications

The primary area of investigational study for this compound is as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). Its molecular structure is well-suited for creating hole-transporting materials (HTMs), which are essential components in OLED devices. researchgate.netnih.govresearchgate.netwikipedia.org

The biphenylamine core provides good hole-transporting capabilities and high thermal stability, while the bromine atom offers a reactive site for further chemical modification. This allows for the tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the other layers in an OLED device for efficient charge injection and transport. researchgate.net The general architecture of an OLED device includes a hole transport layer, for which derivatives of this compound could be synthesized. researchgate.netossila.com

The properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C18H14BrN |

| Molecular Weight | 324.215 g/mol |

| Melting Point | 130.0 to 134.0 °C |

| Boiling Point | 446.7±38.0 °C at 760 mmHg |

| Appearance | White powder or crystal |

| Purity | ≥97% |

| Primary Application | OLED intermediate |

Conclusion and Future Research Directions

Summary of Key Research Findings on N-(4-Bromophenyl)-4-biphenylamine

Research on this compound has primarily centered on its application in materials science, specifically as an intermediate for Organic Light-Emitting Diodes (OLEDs). arborpharmchem.comalfachemch.comallgreenchems.com Its molecular architecture, which features a conjugated system of two benzene (B151609) rings and an aniline (B41778) group, endows it with excellent electronic properties crucial for OLED technology. arborpharmchem.com

The key characteristics of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 1160294-93-8 alfachemch.com |

| Molecular Formula | C18H14BrN arborpharmchem.comalfachemch.com |

| Molecular Weight | 324.215 g/mol alfachemch.com |

| Appearance | White powder or crystal alfachemch.com |

| Melting Point | 130.0 to 134.0 °C alfachemch.com |

| Boiling Point | 446.7 ± 38.0 °C at 760 mmHg alfachemch.com |

| Density | 1.4 ± 0.1 g/cm³ alfachemch.com |

The conjugated nature of the molecule is instrumental in its ability to regulate electron and hole energy levels, a fundamental aspect of OLED operation. arborpharmchem.com Furthermore, the introduction of a bromine atom into the structure is thought to confer greater stability to the molecule and positively influence its electronic properties, which can help enhance the luminescence efficiency of OLED devices. arborpharmchem.com The polymer of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is noted for its suitability in electronic products, reinforcing its role as a significant intermediate in OLED production. allgreenchems.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its promise in materials science, there are considerable knowledge gaps concerning this compound. The most glaring omission is the near-complete lack of publicly available toxicological and biological data. The parent compound, 4-aminobiphenyl, is a well-documented human carcinogen that exerts its effects through genotoxic mechanisms, including the formation of DNA adducts and the production of reactive oxygen species. nih.govnih.govwikipedia.orgresearchgate.net The potential for this compound to exhibit similar hazardous properties is a critical, yet unexplored, research avenue.

Furthermore, the exploration of this compound in other fields is virtually nonexistent. Studies on related biphenylamine derivatives have revealed potential in medicinal chemistry, with analogues showing promise as antibacterial agents, HIV-1 inhibitors, and for cancer immunotherapy. nih.govnih.govnih.gov The biological activities of this compound, however, remain an uncharted territory. Synthetic methodologies, such as the Suzuki-Miyaura cross-coupling used for similar structures, are likely applicable but specific optimization studies for this compound are not widely reported. nih.gov

Proposed Future Research Trajectories for this compound and Related Biphenylamine Derivatives

The existing knowledge gaps provide a clear roadmap for future investigations. Research should proceed along several parallel trajectories to fully characterize this compound and unlock the potential of related derivatives.

For this compound:

Comprehensive Toxicological Evaluation: The highest priority should be a thorough investigation of its safety profile. This would involve a battery of tests, including cytotoxicity assays, genotoxicity studies (e.g., Ames test), and analysis of its potential to form DNA adducts, drawing direct comparisons to the known carcinogen 4-aminobiphenyl. nih.govnih.gov

Advanced Materials Characterization: Future work should focus on fabricating and testing OLED devices that incorporate this molecule. Key performance indicators such as external quantum efficiency, luminous efficacy, operational stability, and emission spectrum need to be systematically measured to validate its utility in next-generation displays and lighting.

Exploring Novel Applications: Research should extend beyond OLEDs. Screening this compound for biological activity—inspired by the therapeutic applications of its analogues—could open new avenues in drug discovery. nih.govnih.gov Its potential use in other areas of organic electronics, such as organic photovoltaics (OPVs) or as a hole-transport material in perovskite solar cells, also warrants investigation.

For Related Biphenylamine Derivatives:

Systematic Structure-Property Relationship Studies: A systematic approach should be taken to synthesize a library of derivatives, modifying the substituents on the biphenyl (B1667301) and phenyl rings. This would allow for the establishment of clear structure-activity relationships (SAR) for therapeutic applications and structure-property relationships for materials science. For instance, replacing the bromine atom with other halogens or electron-donating/withdrawing groups could systematically tune the compound's electronic and biological properties.

Targeted Therapeutic Design: Building on findings from related structures, future research could focus on the rational design of novel biphenylamine derivatives as targeted therapeutic agents. For example, derivatives could be designed as non-nucleoside reverse transcriptase inhibitors for HIV or as inhibitors of protein-protein interactions like PD-1/PD-L1 in cancer immunotherapy. nih.govnih.gov

Computational Modeling and Prediction: The use of computational chemistry, such as Density Functional Theory (DFT) calculations, should be integrated into the research process. These methods can predict the electronic, optical, and potential biological properties of novel derivatives, helping to prioritize synthetic targets and guide the development of new functional molecules.

Q & A

Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-4-biphenylamine, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, a vanadium-based initiator (e.g., methoxy–oxo-bis [N-(4-bromophenyl) salicylideneiminato] vanadium(V)) can thermally initiate reactions at 80°C with monomer dependencies . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) to confirm structural integrity. Mass spectrometry (MS) and elemental analysis further verify molecular weight and stoichiometry .

Q. Table 1: Synthetic Methods Comparison

| Method | Conditions | Yield | Validation Techniques |

|---|---|---|---|

| Ullmann Coupling | Cu catalyst, 120°C, DMF | 70-85% | NMR, HPLC, MS |

| Buchwald-Hartwig Amination | Pd catalyst, 90°C, toluene | 80-90% | NMR, elemental analysis |

| Thermal Initiation | VO-complex, 80°C, MMA monomer | 60-75% | GPC, FT-IR |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use / NMR in CDCl to identify aromatic proton environments and confirm biphenylamine connectivity. FT-IR detects N–H stretching (~3400 cm) and C–Br vibrations (~600 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structural parameters. For derivatives, SHELXL handles high-resolution data and twinning .

Advanced Research Questions

Q. How do computational methods like DFT-D3 improve predictions of electronic and dispersion interactions in this compound?

- Methodological Answer : Density Functional Theory with dispersion correction (DFT-D3) calculates noncovalent interactions (e.g., π-π stacking in OLEDs). The method uses atom-pairwise dispersion coefficients and fractional coordination numbers to model environmental effects. For example, Grimme’s DFT-D3 parametrization reduces mean absolute deviations in noncovalent interaction energies by 15–40% compared to standard DFT .

Q. Table 2: DFT-D3 Parameters

| Functional | Dispersion Coefficient (C) | Application Example |

|---|---|---|

| B3LYP-D3 | 0.75 (Br–C interactions) | OLED charge-transfer simulations |

| PBE-D3 | 0.82 (N–Br polarizability) | Solubility in polar solvents |

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

- Methodological Answer : Challenges include disorder in bromophenyl groups and thermal motion artifacts. SHELXL’s TWIN and BASF commands model twinned crystals, while restraints on anisotropic displacement parameters (ADPs) improve convergence. For example, derivatives like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine require iterative refinement cycles to resolve Br···H steric clashes .

Q. How does the structural rigidity of this compound influence its performance in OLED hole-transport layers?

- Methodological Answer : The biphenylamine core enhances hole mobility due to planar conjugation, while the bromine substituent increases electron affinity. In OLEDs, derivatives like N,N-bis(4-bromophenyl)-4-butylaniline exhibit glass transition temperatures () >150°C, reducing crystallization. Time-resolved fluorescence spectroscopy measures exciton lifetimes (>10 ns), correlating with device efficiency .

Contradictions and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.